molecular formula C10H15FN5O4P B12586736 Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- CAS No. 643029-06-5

Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-

Cat. No.: B12586736
CAS No.: 643029-06-5
M. Wt: 319.23 g/mol
InChI Key: RVTBEQVDOQPYHP-UHFFFAOYSA-N
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Description

Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- is an organic compound with a unique structure that combines a phosphonic acid group with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative:

    Attachment of the Fluorobutoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the purine ring or the fluorobutoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or stability.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and other biological molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- can be compared with other similar compounds, such as:

    Adefovir: Adefovir is a phosphonic acid derivative with antiviral properties. It shares structural similarities with the compound but has different substituents on the purine ring.

    Tenofovir: Another antiviral agent, tenofovir, also contains a phosphonic acid group but differs in the structure of the attached purine derivative.

    Cidofovir: Cidofovir is another phosphonic acid derivative used as an antiviral agent, with a different purine structure compared to the compound .

The uniqueness of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]- lies in its specific combination of functional groups, which can confer unique biological and chemical properties.

Properties

CAS No.

643029-06-5

Molecular Formula

C10H15FN5O4P

Molecular Weight

319.23 g/mol

IUPAC Name

[2-(6-aminopurin-9-yl)-4-fluorobutoxy]methylphosphonic acid

InChI

InChI=1S/C10H15FN5O4P/c11-2-1-7(3-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6H2,(H2,12,13,14)(H2,17,18,19)

InChI Key

RVTBEQVDOQPYHP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(CCF)COCP(=O)(O)O)N

Origin of Product

United States

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